3,3-DIMETHYL-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}BUTANAMIDE
Overview
Description
3,3-DIMETHYL-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}BUTANAMIDE: is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups. The presence of multiple nitrogen atoms in the structure makes it a versatile scaffold in medicinal chemistry, often explored for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-DIMETHYL-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}BUTANAMIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This reaction forms the pyrazolo[3,4-b]pyridine core, which can then be further functionalized through various chemical reactions such as reductive desulfurization, hydrolysis, and Suzuki coupling .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazolo[3,4-b]pyridine core.
Substitution: Various substitution reactions can be carried out at the nitrogen and carbon atoms of the pyrazolo[3,4-b]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the pyrazolo[3,4-b]pyridine core .
Scientific Research Applications
Chemistry: In chemistry, 3,3-DIMETHYL-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}BUTANAMIDE is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of structure-activity relationships (SAR) in drug discovery .
Biology: The compound has shown potential in biological studies, particularly in the development of new antimicrobial and antitumor agents. Its ability to interact with various biological targets makes it a valuable tool in medicinal chemistry .
Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic applications, including as antitubercular and anxiolytic agents .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-b]pyridine core can bind to these targets, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- 1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-3-AMINE
- 4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-3-ACETONITRILE
- 4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-3-ETHYL ACETATE
Comparison: Compared to these similar compounds, 3,3-DIMETHYL-N-{1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}BUTANAMIDE exhibits unique properties due to the presence of the butanamide group. This functional group can enhance the compound’s solubility, stability, and biological activity, making it a more versatile and potent candidate for various applications .
Properties
IUPAC Name |
3,3-dimethyl-N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-9-7-10(2)16-14-12(9)13(18-19(14)6)17-11(20)8-15(3,4)5/h7H,8H2,1-6H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLSJMFHNMORAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NC(=O)CC(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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